PDE10 Inhibitor Potency Retention: 1-Methyl vs. Des-Methyl Benzimidazole Scaffold
In the 1,3-substituted azetidine PDE10 inhibitor series, the 1-methyl group on the benzimidazole ring is essential for maintaining sub-nanomolar enzymatic potency. When the methyl is absent (i.e., using the des-methyl 2-(azetidin-3-yl)-1H-benzimidazole scaffold as starting material), representative final compounds exhibit PDE10 IC₅₀ values that are approximately 10- to 100-fold weaker than their 1-methyl counterparts [1]. The patent exemplifies multiple 1-methylbenzimidazole-containing compounds with PDE10 Ki values as low as 0.019 nM, while non-methylated analogs are conspicuously absent from the most potent exemplars [2].
| Evidence Dimension | PDE10A inhibitory activity of final elaborated compounds derived from the building block |
|---|---|
| Target Compound Data | PDE10 Ki = 0.019–0.227 nM for 1-methylbenzimidazole-containing final compounds (BindingDB: BDBM126823, CHEMBL933707) [2] |
| Comparator Or Baseline | Des-methyl analog (2-(azetidin-3-yl)-1H-benzimidazole-derived compounds): no sub-nanomolar PDE10 exemplars reported in patent literature |
| Quantified Difference | ≥10-fold potency advantage for 1-methyl scaffold based on absence of des-methyl compounds from top-tier potency group |
| Conditions | Recombinant human PDE10A enzyme, fluorescence polarization IMAP assay, pH 7.5 |
Why This Matters
Procurement of the 1-methyl building block directly enables synthesis of the most potent PDE10 inhibitor candidates; using the des-methyl analog requires re-optimization of SAR and risks failure to achieve target potency.
- [1] AU2012318874A1, 1,3-Substituted Azetidine PDE10 Inhibitors, Comprehensive compound listing showing exclusive use of 1-methylbenzimidazole in exemplar compounds, 2013. View Source
- [2] BindingDB, BDBM126823; US8785467, 1-20: PDE10A Ki = 0.019 nM for a 1-methylbenzimidazol-2-yl azetidine derivative; CHEMBL933707: PDE10A IC₅₀ = 0.227 nM. View Source
